molecular formula C18H13N3S B2932118 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine CAS No. 371234-15-0

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine

Cat. No.: B2932118
CAS No.: 371234-15-0
M. Wt: 303.38
InChI Key: YVLYGNRANKNEAD-UHFFFAOYSA-N
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Description

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with phenyl and phenylthio groups at positions 2 and 3, respectively.

Properties

IUPAC Name

2-phenyl-3-phenylsulfanylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-3-8-14(9-4-1)16-17(22-15-10-5-2-6-11-15)21-13-7-12-19-18(21)20-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYGNRANKNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with phenacyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Sulfenylation and Sulfur-Based Modifications

The phenylthio group undergoes oxidation and substitution reactions:

Reaction TypeConditionsProductsYieldSource
Oxidation m-CPBA, DCM, 0°CSulfoxide derivatives78%
Disulfide Coupling I₂, H₂O₂, PEG400Bis(imidazo)disulfides62%

Mechanistic studies suggest iodine-mediated electrophilic substitution at the C3 position, followed by oxidative coupling .

Halogenation Reactions

Regioselective iodination occurs at the C3 position under ultrasonic irradiation:

  • Reactants : 2-Phenylimidazo[1,2-a]pyrimidine, I₂, TBHP

  • Conditions : EtOH, 50°C, 30 minutes

  • Yield : 89%

Suzuki–Miyaura Coupling

The iodinated derivative participates in palladium-catalyzed cross-couplings:

SubstrateCoupling PartnerCatalystYieldSource
3-Iodo derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃72%

Aza-Friedel–Crafts Alkylation

C3-alkylation proceeds via a three-component reaction:

  • Reactants : Imidazo[1,2-a]pyrimidine, aldehyde, amine

  • Catalyst : In(OTf)₃ (20 mol%)

  • Yield Range : 65–88%

Comparative Reactivity with Analogues

The phenylthio group enhances electrophilicity at C3 compared to unsubstituted imidazo[1,2-a]pyrimidines:

CompoundReaction with I₂/H₂O₂YieldNotes
2-Phenylimidazo[1,2-a]pyrimidineNo reaction0%Requires directing groups
2-Phenyl-3-(phenylthio) derivativeSulfenylation85%Enhanced reactivity at C3

This difference is attributed to sulfur’s electron-withdrawing effect, polarizing the C3–H bond .

Mechanistic Insights

Key pathways include:

  • Electrophilic Substitution : Iodine generates PhSI intermediates, which attack the C3 position .

  • Radical Pathways : TBHP initiates iodine-centered radicals for C–H functionalization .

  • Oxidative Coupling : H₂O₂ regenerates iodine catalysts while oxidizing thiols to disulfides .

Scientific Research Applications

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is a heterocyclic compound with a fused imidazo and pyrimidine ring system, containing phenyl and phenylthio substituents. It is of interest in medicinal chemistry because of its biological activities and applications in pharmaceuticals. The phenylthio group enhances its chemical reactivity and biological profile, making it a scaffold for drug development.

Scientific Research Applications

This compound has applications across different fields:

  • Medicinal Chemistry As a building block for synthesizing molecules with therapeutic potential, it is a prevalent scaffold in many drugs. Structurally similar compounds have been investigated for their biological activities. For example, benzo[4,5]imidazo[1,2-a]pyrimidine derivatives with a methylsulfonyl group have been studied as COX-2 inhibitors .
  • Material Science Heterocyclic compounds, including this compound, are candidates for material science applications. They can be used in functional materials like organic electronics or sensors because of their physical and chemical properties.

Research indicates that this compound exhibits promising biological activities. The mechanism of action for this compound involves interactions with specific molecular targets. Understanding these interactions is crucial for optimizing its efficacy and developing targeted therapies.

The synthesis of this compound typically involves multicomponent reactions and condensation processes. Industrial production methods are not extensively documented but generally involve scaling up laboratory methods and optimizing continuous flow reactors for efficiency. Common products from these reactions include sulfoxides, sulfones, and substituted derivatives of imidazo[1,2-a]pyrimidine.

Structural Features

Several compounds share structural similarities with 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineContains a nitrogen atom at a different positionLacks the phenylthio group
Imidazo[1,2-a]pyrimidine derivativesVarious substituents at the phenyl or phenylthio positionsDifferent biological activity profiles
Pyrimido[1,2-a]benzimidazolesSimilar fused ring structure but different functional groupsDistinct chemical properties

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfur-containing derivatives (e.g., phenylthio groups) often require halogenation or nucleophilic substitution steps, as seen in .
  • Microwave-assisted synthesis improves yields and purity for imine derivatives (e.g., Schiff bases) compared to traditional methods .

Spectral and Computational Analysis

Table 2: Spectral Data Comparison
Compound FT-IR Peaks (cm⁻¹) $^1$H NMR Shifts (ppm) Computational Methods
2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine (hypothetical) C-S stretch: ~650–700 (absent in evidence) Aromatic H: 7.0–8.0 (expected) DFT (B3LYP/6-311++G(d,p))
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine C=N: 1642, C=C: 1573 7.00–7.28 (11H, aromatic) Optimized geometry via DFT
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives C=O: 1675, NH: 3287 3.51 (OCH₃), 7.00–7.39 (aromatic) Not reported

Key Observations :

  • The phenylthio group would introduce distinct C-S stretching (~650–700 cm⁻¹) in FT-IR, differentiating it from carbonyl-containing analogues (e.g., C=O at ~1675 cm⁻¹) .
  • DFT calculations predict optimized geometries and electronic properties, aiding in understanding reactivity and binding interactions .

Key Observations :

  • Nitrogen positioning in the scaffold critically affects antitubercular activity.
  • Phenylthio groups may enhance antimicrobial activity by increasing membrane permeability, as seen in thieno[2,3-d]pyrimidines .

ADMET and Drug-Likeness

  • Imidazo[1,2-a]pyrimidine Schiff bases exhibit favorable ADMET profiles but may have high plasma protein binding (PPB >90%) .
  • Mannich bases show moderate cytotoxicity but require optimization for solubility due to bulky substituents .

Biological Activity

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations, focusing on its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate imidazole and pyrimidine precursors. Various methods have been reported in the literature to optimize yields and purity, including electrophilic aromatic substitution and condensation reactions. The compound's structure allows for modifications that can enhance its biological activity.

Antimicrobial Properties

Studies indicate that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, this compound has shown effectiveness against various microbial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values suggest potent activity at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound induces cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were notably low, indicating strong anticancer activity compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
HCT-116<100

Antileishmanial Activity

The compound has also been evaluated for antileishmanial activity. It demonstrated significant efficacy against Leishmania donovani and Leishmania infantum, with EC50 values in the micromolar range. These findings suggest that this compound could serve as a lead compound for developing new treatments for leishmaniasis .

The mechanisms underlying the biological activities of this compound are multifaceted. It is believed that the compound interacts with specific cellular targets, modulating pathways involved in cell proliferation and apoptosis. For example, its interaction with GABA-A receptors has been noted to enhance chloride ion currents, indicating potential neuroactive properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : In a comparative study against etoposide, this compound showed superior cytotoxicity across multiple cancer cell lines, suggesting its potential as a more effective chemotherapeutic agent.
  • Antimicrobial Testing : A series of tests against clinical isolates of bacteria demonstrated that this compound inhibited growth at concentrations significantly lower than those required for conventional antibiotics.

Q & A

Basic: What are the standard synthetic routes for 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine?

Answer:
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and 1,3-difunctional aliphatic compounds (e.g., diketones, β-ketoesters). For example:

  • Route A : Reacting 2-aminoimidazole with β-keto thioethers under acidic conditions to introduce the phenylthio group at position 3.
  • Route B : Post-functionalization via nucleophilic aromatic substitution (SNAr) on pre-formed imidazo[1,2-a]pyrimidine scaffolds using thiophenol derivatives.
    Key parameters include solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and catalytic bases (e.g., K₂CO₃). Purification often requires column chromatography or recrystallization .

Basic: How is X-ray crystallography applied to confirm the structure of imidazo[1,2-a]pyrimidine derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example:

  • Sample Preparation : Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/water).
  • Data Collection : Diffraction data at low temperatures (e.g., 173 K) reduce thermal motion artifacts.
  • Analysis : Software (e.g., SHELX) refines bond lengths (mean C–C: ~1.4 Å) and angles, validating the fused bicyclic system and substituent positions. Reported R-factors (e.g., 0.051) ensure precision .

Advanced: What strategies address low yields in synthesizing imidazo[1,2-a]pyrimidines via condensation reactions?

Answer:
Low yields often stem from competing side reactions (e.g., dimerization, incomplete cyclization). Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (minutes vs. hours) and improves regioselectivity.
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) or ionic liquids enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.
    For example, switching from acetylenic acids to pre-activated electrophiles increased yields from trace amounts to >60% in analogous reactions .

Advanced: How can computational methods optimize reaction conditions for novel imidazo[1,2-a]pyrimidine derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches predict feasible pathways and transition states. Steps include:

Mechanistic Modeling : Identify rate-limiting steps (e.g., ring closure) using software like Gaussian.

Condition Screening : Machine learning (ML) models trained on experimental data (e.g., solvent, temperature) suggest optimal parameters.

Feedback Loops : Experimental results refine computational models iteratively.
For instance, ICReDD’s integrated approach reduced development time by 50% for similar heterocycles .

Advanced: How are bioactivity contradictions resolved for imidazo[1,2-a]pyrimidines in pharmacological studies?

Answer:
Contradictory bioactivity data (e.g., varying IC₅₀ values) require:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 3 enhance kinase inhibition).
  • Crystallographic Studies : Resolve binding mode ambiguities (e.g., hydrophobic vs. hydrogen-bond interactions).
  • In Silico Docking : Validate target engagement using PDB structures (e.g., kinesin spindle protein).
    For example, trifluoromethylated analogs showed improved antimicrobial activity due to enhanced membrane permeability .

Basic: What spectroscopic techniques characterize imidazo[1,2-a]pyrimidines?

Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and sulfur/oxygen substituents via coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C₁₈H₁₃N₃S: 304.0885).
  • IR : Stretching vibrations (e.g., C=N at ~1600 cm⁻¹, C–S at ~700 cm⁻¹) validate functional groups .

Advanced: What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis for preclinical studies?

Answer:
Scale-up issues include:

  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using EtOAc/hexane).
  • Exothermicity Control : Gradual reagent addition and jacketed reactors prevent thermal runaway.
  • Byproduct Management : Scavenger resins (e.g., polymer-bound thiourea) remove unreacted thiophenol.
    Case studies show >80% yield reproducibility at 100g scale after optimizing these parameters .

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